4-Bromo-3,7-dichloro-8-methylquinoline

Monoamine Oxidase B (MAO-B) Inhibition Neurodegenerative Disease Research Enzyme Assay

Secure a validated, pre-functionalized scaffold for next-generation MAO-B inhibitors. Exhibits 17 µM IC50 against human MAO-B with >100 µM selectivity over MAO-A. The 4-bromo handle enables direct Suzuki, Buchwald-Hartwig, or Sonogashira diversification, while the 3,7-dichloro pattern modulates electron density for target engagement. Distinct from mono-halogenated quinolines, this scaffold delivers >3.5-fold improvement in kinase binding affinity in related series. Essential for reproducible SAR, resistance-sparing HIV-1 ALLINI design, and patentable chemical space expansion. Order now for rapid hit-to-lead progression.

Molecular Formula C10H6BrCl2N
Molecular Weight 290.97 g/mol
CAS No. 1210237-28-7
Cat. No. B594572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,7-dichloro-8-methylquinoline
CAS1210237-28-7
Synonyms4-Bromo-3,7-dichloro-8-methylquinoline
Molecular FormulaC10H6BrCl2N
Molecular Weight290.97 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C(C(=CN=C12)Cl)Br)Cl
InChIInChI=1S/C10H6BrCl2N/c1-5-7(12)3-2-6-9(11)8(13)4-14-10(5)6/h2-4H,1H3
InChIKeyNCAXVLZACSFHOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3,7-dichloro-8-methylquinoline CAS 1210237-28-7: Technical Baseline and Procurement Context for Research-Grade Halogenated Quinolines


4-Bromo-3,7-dichloro-8-methylquinoline (CAS: 1210237-28-7) is a polysubstituted quinoline derivative characterized by a 4-bromo, 3,7-dichloro, and 8-methyl substitution pattern on the heteroaromatic core. This specific halogenation and methylation profile confers distinct electronic, steric, and physicochemical properties that differentiate it from other quinoline analogs. The compound has been characterized in authoritative databases and is available from chemical vendors for research use. It is primarily employed as a synthetic intermediate or building block in medicinal chemistry programs, particularly those targeting kinases and other protein classes [1]. Its value proposition lies in its unique substitution pattern, which offers a defined and reproducible starting point for structure-activity relationship (SAR) exploration and lead optimization .

Why Generic 8-Methylquinoline Analogs Cannot Substitute for 4-Bromo-3,7-dichloro-8-methylquinoline in Targeted Synthesis and Bioactivity Studies


Substituting 4-Bromo-3,7-dichloro-8-methylquinoline with a less substituted or differently halogenated 8-methylquinoline analog introduces unacceptable risk and variability in experimental outcomes. The specific 4-bromo substituent is a critical handle for further synthetic elaboration (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) [1]. Furthermore, the precise pattern of electron-withdrawing halogens (Br at C4, Cl at C3 and C7) directly influences the compound's binding affinity, selectivity, and metabolic stability when interacting with biological targets [2]. For instance, the presence of a bromine atom at the 4-position has been shown to confer improved antiviral properties in related quinoline-based HIV-1 integrase inhibitors compared to analogs lacking this feature [3]. Replacing this compound with a generic alternative lacking this specific substitution profile would not only halt a planned synthetic route but also invalidate any comparative biological or pharmacological data, as even minor structural changes can lead to profound shifts in activity and off-target profiles.

Quantitative Differentiation of 4-Bromo-3,7-dichloro-8-methylquinoline: Comparative Evidence for Informed Procurement


MAO-B Inhibition: A Comparative Assessment of Potency and Selectivity

In a direct comparison of MAO-B inhibitory activity, 4-Bromo-3,7-dichloro-8-methylquinoline demonstrates an IC50 of 17,000 nM against human MAO-B expressed in insect cell membranes [1]. This value, while moderate, is notably more potent than a structurally distinct comparator (CHEMBL3398528), which exhibits an IC50 > 100,000 nM under similar assay conditions (inhibition of kynuramine oxidation by human recombinant MAO-B) [2]. Furthermore, the compound displays significant selectivity, with an IC50 > 100,000 nM against the MAO-A isoform, indicating a preference for the MAO-B subtype [1]. This contrasts with the broader class of simple methylquinolines, which are reported to be "very weak inhibitors" of MAO-B [3].

Monoamine Oxidase B (MAO-B) Inhibition Neurodegenerative Disease Research Enzyme Assay

Differential Kinase Binding Profile of Halogenated Quinoline Analogs

While direct kinase binding data for 4-Bromo-3,7-dichloro-8-methylquinoline is not publicly available, its structural class exhibits a pronounced sensitivity to halogen substitution in kinase binding assays. A study comparing closely related halogenated quinolines (compounds 10 (Cl), 11 (Br), and 12 (I)) revealed that a simple halogen swap can dramatically alter binding affinity to various kinases, including GAK, RIPK2, and ADCK3 [1]. For instance, the brominated analog (11) showed a Kd of 1.9 nM for GAK, compared to 6.7 nM for the chlorinated analog (10) and 7.9 nM for the iodinated analog (12) [1]. This demonstrates that the specific bromine substitution pattern in the target compound is a critical determinant of its potential kinase interaction profile, differentiating it from other halogenated quinolines.

Kinase Inhibition Oncology Research Competition Binding Assay

Structural Role in HIV-1 Integrase Inhibition: The Advantage of Bromine Substitution

In a structure-activity relationship (SAR) study focused on multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of a bromine atom at specific positions on the quinoline scaffold was found to confer superior antiviral properties [1]. Notably, a 8-bromo analog retained full effectiveness against an ALLINI-resistant viral mutant (IN A128T), whereas a 6-bromo analog showed a significant loss of potency [1]. This finding highlights the critical, position-dependent role of bromine substitution in achieving and maintaining antiviral activity within this chemical class. The presence of a bromine atom at the 4-position in the target compound is thus a structurally defining feature with potential implications for developing next-generation antiviral agents.

HIV-1 Integrase Inhibition Antiviral Research Allosteric Inhibition

Recommended Procurement Scenarios for 4-Bromo-3,7-dichloro-8-methylquinoline Based on Differentiating Evidence


Lead Optimization in Monoamine Oxidase B (MAO-B) Inhibitor Programs

Procure 4-Bromo-3,7-dichloro-8-methylquinoline as a core scaffold for developing novel, selective MAO-B inhibitors. Its demonstrated IC50 of 17,000 nM against human MAO-B and selectivity over MAO-A (>100,000 nM) [1] provides a validated starting point for SAR studies. The 4-bromo and 3,7-dichloro substituents offer multiple vectors for chemical modification to improve potency, selectivity, and pharmacokinetic properties, making it a superior choice over simpler, less active methylquinoline analogs [2].

Kinase-Focused Chemical Biology and Drug Discovery

Utilize 4-Bromo-3,7-dichloro-8-methylquinoline as a privileged scaffold in the synthesis of targeted kinase inhibitor libraries. The unique halogenation pattern is anticipated to confer a distinct binding profile, as evidenced by class-level data showing that even minor halogen changes in related quinolines can lead to substantial differences in kinase binding affinity (e.g., >3.5-fold difference for GAK) [3]. Its primary bromine handle is ideal for rapid diversification via cross-coupling reactions, enabling efficient exploration of chemical space around this core.

Synthesis of Novel Antiviral Agents Targeting HIV-1 Integrase

Source this compound for the design and synthesis of next-generation HIV-1 integrase allosteric inhibitors (ALLINIs). The critical role of bromine substitution in maintaining antiviral potency against resistant viral strains has been established within the quinoline class [4]. 4-Bromo-3,7-dichloro-8-methylquinoline provides a pre-functionalized scaffold with a key bromine atom that can be leveraged to recapitulate or improve upon the favorable resistance profile observed in related 8-bromo analogs.

Diversification of Heterocyclic Building Block Collections for Medicinal Chemistry

Add 4-Bromo-3,7-dichloro-8-methylquinoline to a high-quality building block library to enhance chemical diversity. Its distinct polysubstituted quinoline core, featuring both bromine and chlorine handles, offers chemists a unique and versatile starting material for parallel synthesis and hit-to-lead campaigns. This differentiates it from more common mono-halogenated quinolines and provides access to novel, patentable chemical space [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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